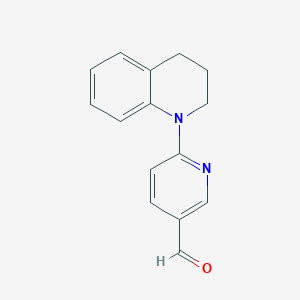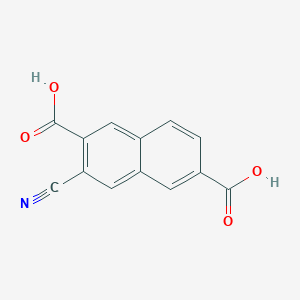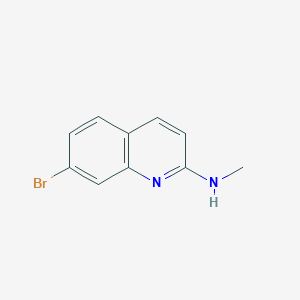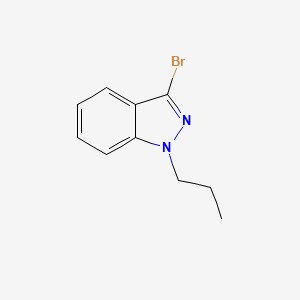
1-Fluoro-4-(4-fluorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(4-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives and fluoroaromatics. Its chemical formula is C16H10F2 and it has a molecular weight of 240.25 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a naphthalene ring system, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-(4-fluorophenyl)naphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate. Industrial production methods may involve large-scale synthesis using similar coupling reactions with optimized conditions for higher yields and purity .
Analyse Chemischer Reaktionen
1-Fluoro-4-(4-fluorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluorine atoms, which activate the aromatic ring towards nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also be performed to modify the aromatic ring system.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a common reaction involving this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(4-fluorophenyl)naphthalene has several scientific research applications:
Biology and Medicine:
Wirkmechanismus
The mechanism by which 1-Fluoro-4-(4-fluorophenyl)naphthalene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(4-fluorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound has a similar structure but with only one fluorine atom attached to the naphthalene ring.
1-Bromonaphthalene: Another naphthalene derivative with a bromine atom instead of fluorine, which affects its reactivity and applications.
1-Chloronaphthalene: Similar to 1-Fluoronaphthalene but with a chlorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct chemical and physical properties compared to its mono-substituted counterparts.
Eigenschaften
Molekularformel |
C16H10F2 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
1-fluoro-4-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H |
InChI-Schlüssel |
FMYLMQSUEXPMEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)












![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)
